3-(1H-indol-3-yl)-N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}propanamide
Description
3-(1H-Indol-3-yl)-N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}propanamide is a bis-indole derivative featuring two indole moieties linked via a propanamide bridge. Indole scaffolds are pharmacologically significant due to their prevalence in bioactive molecules, including neurotransmitters (e.g., serotonin) and anticancer agents.
Properties
Molecular Formula |
C23H24N4O2 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-N-[2-[[2-(1H-indol-3-yl)acetyl]amino]ethyl]propanamide |
InChI |
InChI=1S/C23H24N4O2/c28-22(10-9-16-14-26-20-7-3-1-5-18(16)20)24-11-12-25-23(29)13-17-15-27-21-8-4-2-6-19(17)21/h1-8,14-15,26-27H,9-13H2,(H,24,28)(H,25,29) |
InChI Key |
WLIPHIRHZOOSIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)NCCNC(=O)CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}propanamide typically involves the following steps:
Formation of Indole-3-acetic Acid: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Amidation Reaction: The indole-3-acetic acid is then converted to its corresponding amide by reacting with an amine under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling Reaction: The final step involves coupling the indole-3-acetic acid amide with another indole derivative using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moieties. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can occur at the amide linkage, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions can occur at the indole rings, especially at the 2 and 3 positions. Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst like AlCl3.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of indole-3-ethylamine derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Pharmacological Properties
Indole derivatives have been extensively studied for their diverse pharmacological activities, including:
- Anticancer Activity : Many indole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to 3-(1H-indol-3-yl)-N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}propanamide have shown effectiveness against HeLa, MCF-7, and HT-29 cell lines, demonstrating IC50 values in the low micromolar range .
- Neuroprotective Effects : Indole derivatives are known for their neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Research indicates that these compounds can modulate neurotransmitter levels and exert antioxidant effects .
Synthesis and Mechanism of Action
The synthesis of 3-(1H-indol-3-yl)-N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}propanamide typically involves coupling reactions between tryptamine and various acylating agents. The mechanism of action often involves the inhibition of tubulin polymerization, which is critical for cancer cell proliferation .
Case Study 1: Anticancer Activity
A recent study synthesized a series of indole-based compounds, including 3-(1H-indol-3-yl)-N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}propanamide. These compounds were evaluated for their antiproliferative activity against several cancer cell lines. The most potent compound exhibited an IC50 value of 0.34 μM against MCF-7 cells, indicating strong anticancer potential .
Case Study 2: Neuroprotective Effects
In another study focusing on neuropharmacology, derivatives of indole were tested for their ability to protect neuronal cells from oxidative stress. Results indicated that certain indole derivatives significantly reduced cell death in models of neurodegeneration, suggesting that 3-(1H-indol-3-yl)-N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}propanamide could be a candidate for further development as a neuroprotective agent .
Data Table: Biological Activities of Indole Derivatives
Mechanism of Action
The compound exerts its effects primarily through interactions with enzymes and receptors involved in tryptophan metabolism. It can inhibit the activity of IDO, leading to increased levels of tryptophan and its metabolites. This modulation of tryptophan metabolism can influence immune responses and has potential therapeutic implications in cancer and autoimmune diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and pharmacological features of 3-(1H-indol-3-yl)-N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}propanamide and related compounds:
Key Observations:
Structural Diversity :
- The target compound is unique in its bis-indole structure, whereas analogs typically pair indole with NSAID-derived moieties (e.g., carbazole, biphenyl, naphthalenyl) or functionalized propanamide groups (e.g., chloro, ureido). These substituents influence solubility, receptor affinity, and metabolic stability .
Synthetic Commonalities :
- Most compounds employ DCC-mediated amide coupling, a robust method for conjugating carboxylic acids (e.g., NSAIDs) with amines (e.g., tryptamine). Racemic mixtures are common when using chiral NSAIDs like naproxen .
Ureido derivatives () exhibit receptor-specific agonism, highlighting the impact of substituents on bioactivity .
Analytical Consistency :
- All compounds are rigorously characterized via ¹H/¹³C-NMR, IR, and HRMS, with NSAID hybrids additionally analyzed for UV absorption (λmax ~275–290 nm) due to aromatic systems .
Biological Activity
3-(1H-indol-3-yl)-N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}propanamide, a compound featuring indole derivatives, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluations, and mechanisms of action of this compound, supported by diverse research findings.
- Chemical Formula : C₁₄H₁₄N₂O₅
- Molecular Weight : 290.2714 g/mol
- IUPAC Name : 2-[2-(1H-indol-3-yl)acetamido]butanedioic acid
Synthesis
The compound can be synthesized through several methods involving indole derivatives and acetamido groups. The synthetic routes often focus on optimizing yield and purity while maintaining biological activity.
Anticancer Activity
Research indicates that compounds with similar indole structures exhibit significant anticancer properties. For instance, derivatives of indole have been evaluated against various cancer cell lines, demonstrating effective antiproliferative activity. A notable study reported that certain indole derivatives exhibited IC₅₀ values in the low micromolar range against HeLa and MCF-7 cancer cell lines, suggesting that 3-(1H-indol-3-yl)-N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}propanamide may also possess similar properties .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Induction of Apoptosis : Studies suggest that indole derivatives can activate apoptotic pathways, contributing to their anticancer effects.
Study 1: Antiproliferative Effects
A study evaluated the antiproliferative effects of various indole-based compounds, including derivatives similar to 3-(1H-indol-3-yl)-N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}propanamide. The results indicated that compounds showed significant growth inhibition in cancer cell lines such as MCF-7 and HT-29, with some exhibiting IC₅₀ values lower than standard chemotherapeutics like doxorubicin .
| Compound | IC₅₀ (μM) | Cancer Cell Line |
|---|---|---|
| Compound A | 0.52 | HeLa |
| Compound B | 0.34 | MCF-7 |
| Compound C | 0.86 | HT-29 |
Study 2: Mechanistic Insights
In another investigation, the mechanism of action for a series of indole derivatives was elucidated through molecular dynamics simulations. The study revealed that interactions with specific protein targets were crucial for the observed antiproliferative effects .
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